N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide
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Overview
Description
N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is a synthetic organic compound characterized by its unique chemical structure It consists of a methoxy group, a nitrophenyl group, a pyrrolidinyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the nitrophenyl group and a butanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-piperidinyl)butanamide
- N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-morpholinyl)butanamide
Uniqueness
N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, differentiates it from similar compounds and may influence its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-23-11-4-5-12(13(10-11)18(21)22)16-14(19)6-7-15(20)17-8-2-3-9-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMQCLMIOMYMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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